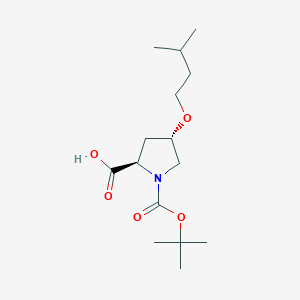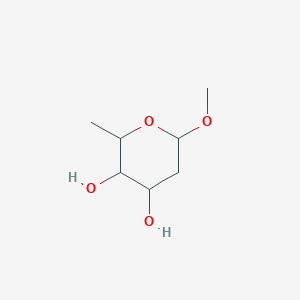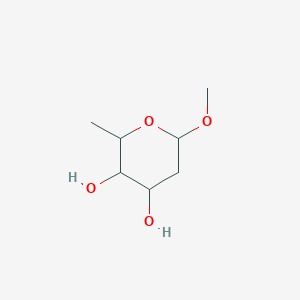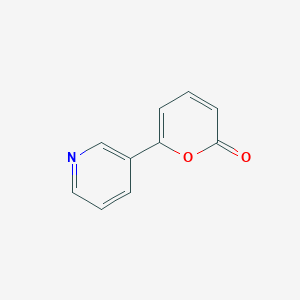
(4S)-1-Boc-4-(3-methylbutoxy)-D-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-1-Boc-4-(3-methylbutoxy)-D-proline is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 3-methylbutoxy substituent on the proline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Boc-4-(3-methylbutoxy)-D-proline typically involves the following steps:
Protection of the Proline Amine Group: The proline amine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 3-Methylbutoxy Group: The protected proline is then reacted with 3-methylbutanol in the presence of a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to introduce the 3-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
(4S)-1-Boc-4-(3-methylbutoxy)-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, and the 3-methylbutoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
(4S)-1-Boc-4-(3-methylbutoxy)-D-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (4S)-1-Boc-4-(3-methylbutoxy)-D-proline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4S)-1-Boc-4-(2-methylbutoxy)-D-proline: Similar structure with a 2-methylbutoxy group instead of a 3-methylbutoxy group.
(4S)-1-Boc-4-(3-ethylbutoxy)-D-proline: Similar structure with a 3-ethylbutoxy group instead of a 3-methylbutoxy group.
Uniqueness
(4S)-1-Boc-4-(3-methylbutoxy)-D-proline is unique due to the specific positioning of the 3-methylbutoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
147266-72-6 |
|---|---|
分子式 |
C15H27NO5 |
分子量 |
301.38 g/mol |
IUPAC名 |
(2R,4S)-4-(3-methylbutoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H27NO5/c1-10(2)6-7-20-11-8-12(13(17)18)16(9-11)14(19)21-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,17,18)/t11-,12+/m0/s1 |
InChIキー |
OODIBLFXOSDNIV-NWDGAFQWSA-N |
異性体SMILES |
CC(C)CCO[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(C)CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)

![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)


![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)

![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)


